2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzyloxy and pyrimidin-2-yloxy intermediates. These intermediates are then coupled with a piperidin-1-yl ethanone derivative under specific reaction conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ethanone moiety results in the corresponding alcohol.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyrimidin-2-yloxy groups can interact with enzymes or receptors, modulating their activity. The piperidin-1-yl group may enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 2-(Benzyloxy)-1-(3-(pyrimidin-5-yloxy)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exhibits unique reactivity and binding properties due to the specific positioning of the pyrimidin-2-yloxy group. This positioning can influence the compound’s interaction with molecular targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-phenylmethoxy-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(14-23-13-15-6-2-1-3-7-15)21-11-4-8-16(12-21)24-18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBQVUNGURGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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